molecular formula C11H10O3 B6213175 methyl 4-ethynyl-2-methoxybenzoate CAS No. 2170259-96-6

methyl 4-ethynyl-2-methoxybenzoate

Cat. No.: B6213175
CAS No.: 2170259-96-6
M. Wt: 190.2
InChI Key:
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Description

Methyl 4-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol It is a derivative of benzoic acid, specifically a methyl ester with an ethynyl group at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 4-ethynyl-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-2-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, forming covalent bonds with target molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems .

Comparison with Similar Compounds

Methyl 4-ethynyl-2-methoxybenzoate can be compared with other similar compounds, such as:

The presence of both the ethynyl and methoxy groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

2170259-96-6

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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